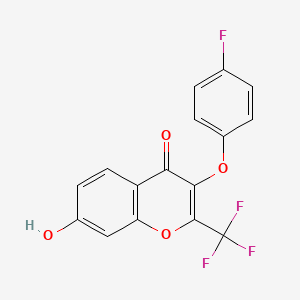

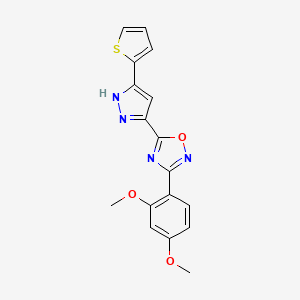

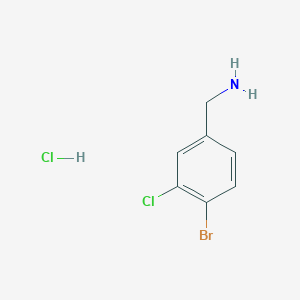

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one" is a fluorinated chromenone derivative. Chromenones are a class of compounds that have garnered interest due to their presence in biologically active natural products and their utility in organic synthesis. The incorporation of fluorine atoms, particularly the trifluoromethyl group (CF3), is known to enhance the biological activity of pharmaceutical compounds .

Synthesis Analysis

The synthesis of related 2-(trifluoromethyl)-2-hydroxy-2H-chromenes has been achieved through intramolecular cyclization of phenoxypropenals in the presence of aluminum chloride, followed by a regiospecific reaction with silyl enol ethers to yield highly functionalized chromenes . Additionally, a one-pot synthesis approach has been developed for 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, which involves a three-component reaction with aldehydes and 1,3-cyclohexanedione, indicating the versatility of trifluoromethylated chromenones in multi-component reactions .

Molecular Structure Analysis

The molecular structure of chromenones can be extensively functionalized, as demonstrated by the synthesis of various derivatives with different substituents at the 7- and 8-positions. This structural complexity makes them excellent precursors for a wide range of trifluoromethyl heterocycles . X-ray diffraction data for a related compound, 3-acetyl-4-phenyl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one, provides insight into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

Chromenones undergo a variety of chemical reactions. For instance, 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones can be oxidized and then transformed into hydrazinopyridazine derivatives in high yields . The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the formation of novel isoxazole and chromone derivatives, showcasing the reactivity of the chromone core with different nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenones are influenced by their fluorinated substituents. For example, the introduction of a trifluoromethylthio group into the chromenone core can be achieved under mild conditions, indicating that these compounds are stable and can be manipulated without stringent precautions . The solubility and stability of related polyimides derived from chromenone-based diamines suggest that these materials have excellent thermal stability and low moisture absorption, which could be indicative of the properties of the chromenone core itself .

Scientific Research Applications

Synthesis and Reactions

- Research has explored synthetic routes for creating complex fluorinated compounds, which serve as precursors for further chemical transformations. For instance, the synthesis of substituted 2-(trifluoromethyl)- and 2-(perfluoroalkyl)-2-hydroxy-2H-chromenes through intramolecular cyclization demonstrates the potential for creating structurally related compounds with significant yields (El Kharrat, Laurent, & Blancou, 2006). Similar methodologies could be applied to synthesize the compound , emphasizing the importance of developing novel synthetic routes for fluorinated chromenes.

- Another study highlighted a facile and general approach to synthesize 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcasing the efficiency and mild conditions required for such synthetic processes (Xiang & Yang, 2014). This research indicates the growing interest in functionalizing chromen-4-one derivatives for various scientific applications.

Structural and Functional Applications

- The synthesis and characterization of novel compounds, such as 2-amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes and their evaluation for cytotoxic activities, offer insights into the potential biomedical applications of fluorinated chromenes (Mahdavi et al., 2011). Although the primary compound of interest was not directly studied, the research on related molecules underscores the potential for discovering new pharmacologically active agents.

- Additionally, the development of fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations suggests potential applications in analytical chemistry and biological imaging (Tanaka et al., 2001). By extension, structurally similar compounds like 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one could be investigated for similar applications.

properties

IUPAC Name |

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F4O4/c17-8-1-4-10(5-2-8)23-14-13(22)11-6-3-9(21)7-12(11)24-15(14)16(18,19)20/h1-7,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDBDHHLUGHZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | |

CAS RN |

300569-43-1 |

Source

|

| Record name | 3-(4-FLUOROPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)

![4-benzyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)